5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde
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Overview
Description
5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a furan ring, and a dimethylamino group
Preparation Methods
The synthesis of 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the furan and dimethylamino groups. One common method involves the reaction of a suitable pyrrolidine precursor with a furan derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan and pyrrolidine rings provide structural stability and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde include other pyrrolidine and furan derivatives. For example:
Pyrrolidine-2,5-diones: Known for their biological activity and use in medicinal chemistry.
Furan-2-carboxaldehyde derivatives: Used in organic synthesis and as intermediates in chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-[3-(dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)9-5-6-13(7-9)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3 |
InChI Key |
SJAPLMJCLAZAQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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